molecular formula C22H24N2 B13738097 3-[3-(3-aminophenyl)-5-tert-butylphenyl]aniline

3-[3-(3-aminophenyl)-5-tert-butylphenyl]aniline

Cat. No.: B13738097
M. Wt: 316.4 g/mol
InChI Key: OBMGLLLDGCXBJP-UHFFFAOYSA-N
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Description

3-[3-(3-aminophenyl)-5-tert-butylphenyl]aniline is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of an aniline group substituted with two phenyl rings, one of which carries an amino group and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3-aminophenyl)-5-tert-butylphenyl]aniline can be achieved through a multi-step process involving the formation of the phenyl rings and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . The reaction conditions typically involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[3-(3-aminophenyl)-5-tert-butylphenyl]aniline undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the phenyl rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

3-[3-(3-aminophenyl)-5-tert-butylphenyl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(3-aminophenyl)-5-tert-butylphenyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The aromatic rings and amino groups allow the compound to form hydrogen bonds and π-π interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects[3][3].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the amino group and the tert-butyl group in 3-[3-(3-aminophenyl)-5-tert-butylphenyl]aniline makes it unique in terms of its steric hindrance and electronic effects

Properties

Molecular Formula

C22H24N2

Molecular Weight

316.4 g/mol

IUPAC Name

3-[3-(3-aminophenyl)-5-tert-butylphenyl]aniline

InChI

InChI=1S/C22H24N2/c1-22(2,3)19-11-17(15-6-4-8-20(23)13-15)10-18(12-19)16-7-5-9-21(24)14-16/h4-14H,23-24H2,1-3H3

InChI Key

OBMGLLLDGCXBJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C2=CC(=CC=C2)N)C3=CC(=CC=C3)N

Origin of Product

United States

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